![molecular formula C11H8F3N3O B3128101 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-72-3](/img/structure/B3128101.png)
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, also known as TAP or TAP-144, is a chemical compound that has been extensively researched for its potential medical applications. This compound belongs to the family of pyrazolones and has been found to exhibit a wide range of pharmacological properties.
Scientific Research Applications
Antibacterial Activity
Infectious diseases continue to pose significant challenges to human health, necessitating the development of new antimicrobial agents. Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . These compounds were characterized using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Among the synthesized compounds, some exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these triazolo [4,3-a]pyrazine derivatives was also investigated .
Other Potential Applications
While the primary focus has been on antibacterial activity, this compound’s unique structure suggests potential in other areas as well. However, further research is needed to explore these applications fully. Some possibilities include:
a. Medicinal Chemistry: Given the prevalence of nitrogen-containing heterocycles in natural products and synthetic drugs, investigating the pharmacological properties of this compound could lead to novel drug candidates. Its structural features may contribute to specific interactions with biological targets.
b. Agrochemicals: Nitrogen-containing heterocycles often find applications in agrochemicals, including herbicides, fungicides, and insecticides. Exploring the pesticidal properties of this compound could be worthwhile.
c. Material Science: The basic backbone of many functional materials includes nitrogen-containing heterocycles. Researchers might explore the use of this compound in materials science, such as organic semiconductors or catalysts.
d. Bioactivity Screening: Beyond antibacterial activity, researchers can screen this compound against various biological targets (enzymes, receptors, etc.) to identify potential therapeutic applications.
e. Computational Studies: Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological macromolecules, aiding in rational drug design.
f. Structure–Activity Relationship (SAR) Studies: Continued SAR investigations will enhance our understanding of how subtle structural modifications impact biological activity.
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(4-8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJIXHJZVSZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CNNC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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